N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-phenylpropanamide
Overview
Description
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-phenylpropanamide, commonly known as BIX-01294, is a small molecule inhibitor that selectively targets histone lysine methyltransferase G9a. G9a is an enzyme that plays a crucial role in histone methylation, which is essential for gene expression and regulation. BIX-01294 has been widely used in scientific research as a tool to investigate the biological functions of G9a and its role in various physiological and pathological processes.
Mechanism of Action
BIX-01294 selectively binds to the SET domain of G9a and inhibits its enzymatic activity, thereby reducing the levels of histone H3 lysine 9 dimethylation (H3K9me2). This results in altered gene expression and cellular function, leading to a variety of biological effects.
Biochemical and Physiological Effects:
BIX-01294 has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of cell differentiation, and suppression of tumor growth. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BIX-01294 in lab experiments is its specificity for G9a, which allows for precise manipulation of histone methylation and gene expression. However, it is important to note that BIX-01294 may have off-target effects and may not be suitable for all experimental systems. Additionally, the use of BIX-01294 may be limited by its solubility and stability, which can affect its effectiveness in certain assays.
Future Directions
There are several potential future directions for the use of BIX-01294 in scientific research. One area of interest is the role of G9a in epigenetic regulation of gene expression in various disease states, including cancer and neurodegenerative diseases. Another potential direction is the development of more potent and specific G9a inhibitors for use in therapeutic applications. Additionally, the use of BIX-01294 in combination with other epigenetic modulators may provide new insights into the complex regulation of gene expression and cellular function.
Scientific Research Applications
BIX-01294 has been extensively used in scientific research to investigate the role of G9a in various biological processes, including embryonic development, cell differentiation, and cancer progression. It has been shown to inhibit G9a-mediated histone methylation, leading to changes in gene expression and cellular function.
properties
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-16-11-13-18(23-25-19-9-5-6-10-20(19)26-23)15-21(16)24-22(27)14-12-17-7-3-2-4-8-17/h2-11,13,15H,12,14H2,1H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOGIFUPWRIXKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-phenylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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